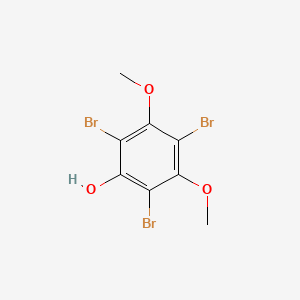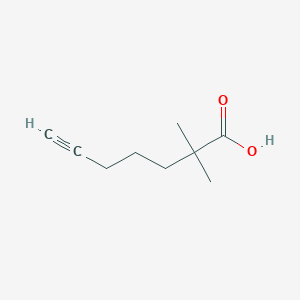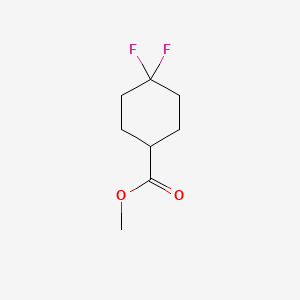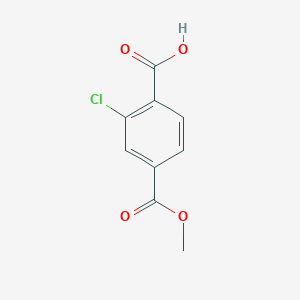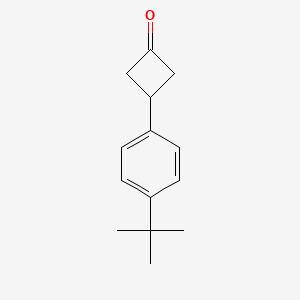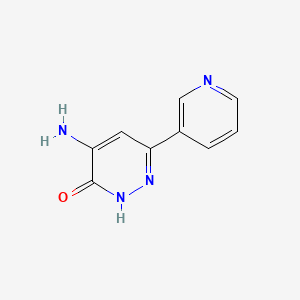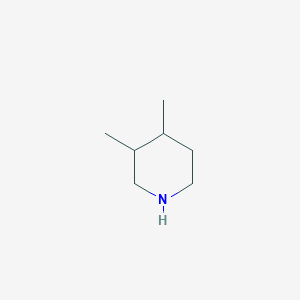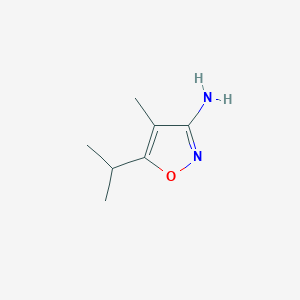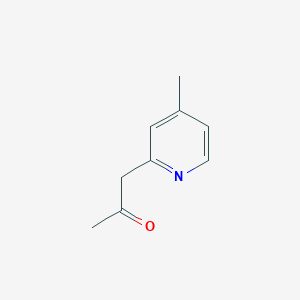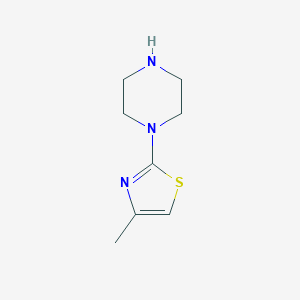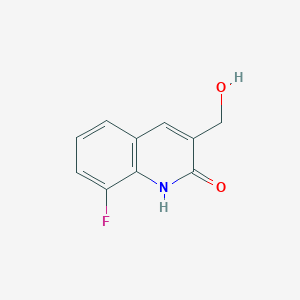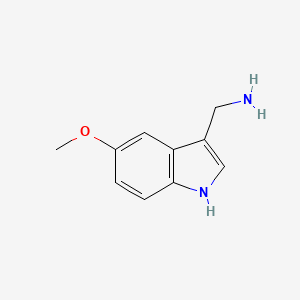
(5-メトキシ-1H-インドール-3-イル)メタンアミン
説明
(5-methoxy-1H-indol-3-yl)methanamine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-methoxy-1H-indol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methoxy-1H-indol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は抗ウイルス活性を有することが報告されている . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製され報告されている .
抗炎症活性
インドール誘導体は抗炎症作用も示す . これにより、炎症を特徴とする状態の治療に有用になる可能性がある.
抗癌活性
インドール誘導体は抗癌作用を持つことが判明している . 例えば、ある研究では、特定の化合物が用量依存的に細胞アポトーシスを誘導し、G2/M期に細胞を停止させ、チューブリンの重合を阻害することが明らかになった . これにより、インドール誘導体は、癌治療のための潜在的な薬剤に開発できる可能性がある.
抗HIV活性
インドール誘導体は、HIVの治療に可能性を示している . 複数の受容体に高親和性で結合する能力は、新しい治療薬の開発のための有望な候補となる.
抗酸化活性
インドール誘導体は抗酸化作用を持つことが判明している . この特性は、酸化ストレスによって引き起こされる病気の予防において重要である.
抗菌活性
インドール誘導体は抗菌作用を示している . これにより、様々な種類の微生物感染症の対策に有用になる可能性がある.
抗結核活性
インドール誘導体は抗結核作用を有することが報告されている . これにより、結核の治療に使用できる可能性がある.
抗糖尿病活性
インドール誘導体は抗糖尿病作用を持つことが判明している . これにより、糖尿病の管理に有用になる可能性がある.
結論として、「(5-メトキシ-1H-インドール-3-イル)メタンアミン」およびその他のインドール誘導体は、特に医学の分野において、科学研究において幅広い潜在的な応用範囲を持つ. それらは、その多様な生物学的および臨床的応用により、大きな関心を集めている .
作用機序
Target of Action
It is known that indole derivatives, which include (5-methoxy-1h-indol-3-yl)methanamine, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to influence a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that the compound may have diverse effects at the molecular and cellular level.
生化学分析
Biochemical Properties
(5-methoxy-1H-indol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO activity, resulting in increased levels of monoamines such as serotonin and dopamine . Additionally, (5-methoxy-1H-indol-3-yl)methanamine can bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of (5-methoxy-1H-indol-3-yl)methanamine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-methoxy-1H-indol-3-yl)methanamine can activate the serotonin receptor 5-HT2A, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein), which plays a crucial role in regulating genes involved in neuronal plasticity and survival .
Molecular Mechanism
The molecular mechanism of action of (5-methoxy-1H-indol-3-yl)methanamine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, (5-methoxy-1H-indol-3-yl)methanamine binds to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and cognitive function. Additionally, (5-methoxy-1H-indol-3-yl)methanamine can activate serotonin receptors, leading to the activation of downstream signaling pathways that regulate various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-methoxy-1H-indol-3-yl)methanamine can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to (5-methoxy-1H-indol-3-yl)methanamine can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation. These changes can impact the efficacy of the compound in modulating cellular processes over time.
Dosage Effects in Animal Models
The effects of (5-methoxy-1H-indol-3-yl)methanamine vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and mood by increasing levels of monoamines such as serotonin and dopamine . At high doses, (5-methoxy-1H-indol-3-yl)methanamine can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of reactive metabolites.
Metabolic Pathways
(5-methoxy-1H-indol-3-yl)methanamine is involved in several metabolic pathways. It is primarily metabolized by MAO, which converts it into its corresponding aldehyde and subsequently into its carboxylic acid . This compound can also undergo O-demethylation, resulting in the formation of 5-hydroxy-1H-indol-3-yl)methanamine. These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of (5-methoxy-1H-indol-3-yl)methanamine, affecting its overall biological activity.
特性
IUPAC Name |
(5-methoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHOMULUOHSWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563182 | |
| Record name | 1-(5-Methoxy-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60523-82-2 | |
| Record name | 1-(5-Methoxy-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


